molecular formula C10H12BrNO2 B11819510 4-Amino-4-(4-bromophenyl)butanoic acid

4-Amino-4-(4-bromophenyl)butanoic acid

Cat. No.: B11819510
M. Wt: 258.11 g/mol
InChI Key: RLDFNQNAOBFSQI-UHFFFAOYSA-N
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Description

4-Amino-4-(4-bromophenyl)butanoic acid is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This brominated derivative shares structural features with other phenylbutanoic acid and phenylamino acid scaffolds known to have biological activity . The presence of both an amino group and a carboxylic acid group on the aliphatic chain, combined with the 4-bromophenyl moiety, makes it a potential intermediate for the synthesis of more complex molecules, such as novel pharmaceuticals or biochemical probes . Researchers may investigate this compound as a building block for creating ligands that target various neurological receptors, given that structurally related compounds like phenibut (4-amino-3-phenylbutanoic acid) are known to act on the GABA B receptor system . The bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, expanding its utility in synthetic organic chemistry. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-amino-4-(4-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

RLDFNQNAOBFSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)N)Br

Origin of Product

United States

Structural Classification and Significance As a γ Amino Acid Derivative

4-Amino-4-(4-bromophenyl)butanoic acid belongs to the class of γ-amino acids, a group of compounds that play crucial roles in various biological processes. Unlike the proteinogenic α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group, in γ-amino acids, the amino group is located on the third carbon atom from the carboxyl group. This structural distinction imparts unique conformational properties to γ-amino acids and the peptides derived from them.

The structure of this compound is characterized by a butanoic acid backbone with an amino group and a 4-bromophenyl group both attached to the fourth carbon atom (C4). The presence of the chiral center at C4 means the compound can exist as two enantiomers, (R)- and (S)-4-Amino-4-(4-bromophenyl)butanoic acid. The 4-bromophenyl substituent is a key feature, providing a site for further chemical modification, such as cross-coupling reactions, which enhances its utility as a synthetic building block.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Class γ-Amino Acid
Key Structural Features γ-Amino Group, Butanoic Acid Backbone, 4-Bromophenyl Substituent

Role As a Key Building Block and Scaffold in Organic and Medicinal Chemistry

The utility of 4-Amino-4-(4-bromophenyl)butanoic acid as a building block in organic synthesis is multifaceted. The presence of both an amino and a carboxylic acid group allows for its incorporation into peptide chains, leading to the formation of γ-peptides. These peptides are of interest because their backbones are more flexible than those of α-peptides, and they are often more resistant to enzymatic degradation.

Furthermore, the 4-bromophenyl group serves as a versatile handle for the introduction of additional molecular complexity. The bromine atom can be readily substituted or used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This capability allows for the synthesis of a diverse library of derivatives with potentially novel biological activities. For instance, similar bromo-functionalized compounds have been used in the synthesis of various heterocyclic systems.

The structural motif of an aryl-substituted γ-amino acid is found in several biologically active molecules. For example, phenibut, a neuropsychotropic drug, is β-phenyl-γ-aminobutyric acid. While structurally different from the title compound, the presence of an aromatic ring on the γ-amino acid scaffold is a shared feature that underscores the potential of this class of compounds in medicinal chemistry.

Overview of Current Research Trajectories and Potential Areas of Investigation for 4 Amino 4 4 Bromophenyl Butanoic Acid

Established Synthetic Routes for this compound

The construction of the 4-amino-4-arylbutanoic acid scaffold can be approached through several established synthetic methodologies. While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, plausible and effective routes can be extrapolated from the synthesis of analogous compounds. These methods often involve the formation of the carbon skeleton followed by the introduction of the key functional groups.

Development and Optimization of Reaction Pathways

Established methods for the synthesis of γ-amino acids with an aryl substituent at the C4 position often rely on classical reactions such as the Strecker synthesis and reductive amination.

One potential pathway begins with a suitable precursor such as 4-(4-bromophenyl)-4-oxobutanoic acid. This intermediate could be synthesized via Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride (B1165640). The ketone functionality of 4-(4-bromophenyl)-4-oxobutanoic acid can then be converted to the amine via reductive amination . This one-pot reaction typically involves treating the ketone with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) chloride, and a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate imine in the presence of the ketone. The reaction conditions are generally kept neutral or weakly acidic to facilitate imine formation.

Another viable approach is a modified Strecker synthesis . This method would start with 3-(4-bromobenzoyl)propanoic acid, which can be converted to the corresponding aldehyde. The aldehyde would then react with ammonia and a cyanide source, such as potassium cyanide, to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired this compound.

A third potential route involves the Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For instance, 4-(4-bromophenyl)but-2-enoic acid could serve as a Michael acceptor. The addition of ammonia or a protected amine equivalent to the β-position would be a key step. However, controlling the regioselectivity of the subsequent reduction of the double bond and introduction of the amino group at the C4 position would be a critical challenge in this pathway.

Yield and Selectivity Considerations in Synthesis

For Michael addition-based routes, achieving high 1,4-selectivity over 1,2-addition to the carbonyl group is a primary concern. The choice of the nitrogen nucleophile and the reaction solvent can significantly influence this selectivity.

Stereoselective Synthesis Approaches for Enantiomeric Forms of this compound Analogues

The development of stereoselective methods for the synthesis of enantiomerically pure γ-amino acids is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. While a specific stereoselective synthesis for this compound is not prominently reported, methods developed for structurally similar compounds provide a strong foundation.

A notable example is the large-scale enantioselective synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This process involves the rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate using a chiral bisphosphine ligand, such as (R)-BINAP. orgsyn.org This reaction proceeds with high enantioselectivity to afford the corresponding chiral ester, which is then hydrolyzed to the desired carboxylic acid. orgsyn.org This methodology could potentially be adapted for the synthesis of the target molecule by using a suitable substrate that would allow for the introduction of the amino group at the C4 position.

Another general strategy for the asymmetric synthesis of γ-aryl-substituted GABA derivatives involves the diastereoselective rhodium-catalyzed addition of boronic acids to enantiopure tert-butanesulfinyl imines. This approach has shown compatibility with a variety of aryl boronic acids, including those with sterically demanding and electron-withdrawing substituents.

Enzymatic approaches also offer a powerful tool for stereoselective synthesis. For instance, engineered glutamate (B1630785) dehydrogenase has been utilized for the asymmetric synthesis of (R)-4-aminopentanoic acid from levulinic acid. frontiersin.org This biocatalytic reductive amination demonstrates high enantioselectivity and operates under environmentally benign conditions. Such enzymatic methods could potentially be tailored for the synthesis of enantiopure this compound.

Derivatization Strategies for this compound Analogues

The presence of both an amino and a carboxylic acid group in this compound allows for a wide range of chemical modifications. These derivatization strategies are crucial for structure-activity relationship studies and for the development of new chemical entities.

Functionalization at the Amino Moiety

The primary amino group is a versatile handle for various chemical transformations. N-acylation is a common derivatization, where the amino group reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative. A variety of coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine), can be used to facilitate amide bond formation with carboxylic acids. nih.gov

N-alkylation provides another route for modification. This can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines.

Modifications at the Carboxylic Acid Group

The carboxylic acid functionality can also be readily modified. Esterification is a fundamental transformation, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, reaction with alkyl halides under basic conditions can also yield esters.

Amide formation at the carboxylic acid terminus is another important derivatization. This is typically accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride or by using peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reaction with a primary or secondary amine. organic-chemistry.org

Transformations Involving the Bromophenyl Substituent

The presence of a bromine atom on the phenyl ring of this compound offers a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are paramount in this context, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures. While specific examples utilizing this compound as the substrate are not extensively documented, the reactivity of the aryl bromide moiety is well-established and analogous transformations can be confidently predicted.

These transformations typically require the protection of the amino and carboxylic acid functionalities to prevent interference with the catalytic cycle. Common protecting groups include tert-butoxycarbonyl (Boc) for the amine and esterification for the carboxylic acid.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of Protected this compound Derivatives

Reaction Name Coupling Partner Typical Catalyst System Resulting Moiety
Suzuki-Miyaura Coupling Organoboron reagents (boronic acids or esters)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl, heteroaryl, vinyl, or alkyl group
Buchwald-Hartwig Amination Amines (primary or secondary)Pd catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu)Aryl or heteroaryl amine
Heck Reaction AlkenesPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkene
Sonogashira Coupling Terminal alkynesPd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Substituted alkyne
Stille Coupling OrganostannanesPd catalyst (e.g., Pd(PPh₃)₄)Aryl, heteroaryl, vinyl, or alkyl group

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl structures. libretexts.orgtcichemicals.com By reacting the protected this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base, the bromine atom can be replaced with various aryl or heteroaryl groups. This allows for the synthesis of analogues with extended aromatic systems.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds. acs.org The bromophenyl group can be coupled with a wide range of primary and secondary amines, including anilines and heterocylic amines, to yield the corresponding N-arylated products. This reaction is crucial for the synthesis of compounds with diarylamine or related structures.

Heck Reaction: The Heck reaction enables the arylation of alkenes. mdpi.comrsc.org The protected this compound can be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the 4-position of the phenyl ring.

Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is valuable for the synthesis of compounds containing an arylethynyl moiety, which can serve as a precursor for further functionalization or as a structural element in its own right.

Stille Coupling: The Stille coupling involves the reaction of the aryl bromide with an organostannane reagent. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, it allows for the introduction of a variety of carbon-based substituents. A significant drawback of this method is the toxicity of the tin reagents.

Utility of this compound and Related Precursors in Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The most direct application involves the intramolecular cyclization to form a γ-lactam.

Intramolecular Lactamization:

Gamma-amino acids readily undergo intramolecular cyclization to form five-membered cyclic amides known as γ-lactams or 2-pyrrolidones. wikipedia.orgbyjus.com This reaction is typically promoted by dehydrating agents or by heating. In the case of this compound, this cyclization would yield 4-(4-bromophenyl)pyrrolidin-2-one .

This γ-lactam scaffold is a common motif in many biologically active molecules. The presence of the bromophenyl group on the lactam ring provides a site for further functionalization, as discussed in the previous section, allowing for the creation of a library of substituted pyrrolidone derivatives.

Table 2: Potential Heterocyclic Scaffolds from this compound

Starting Material Reaction Type Resulting Heterocycle
This compoundIntramolecular amidation (Lactamization)4-(4-bromophenyl)pyrrolidin-2-one
Protected this compoundIntramolecular Palladium-Catalyzed C-N CouplingFused Benzodiazepine (B76468) or related structures

Further Heterocyclic Transformations:

While direct intramolecular cyclization involving the bromophenyl group and the amino acid functionality is less common without prior modification, the potential for such transformations exists. For instance, after suitable protection and activation, intramolecular palladium-catalyzed C-N bond formation (an intramolecular Buchwald-Hartwig amination) could potentially lead to the formation of fused heterocyclic systems, such as benzodiazepine derivatives, although this would require a specific substitution pattern on the butanoic acid chain.

The utility of related precursors in heterocyclic synthesis has been demonstrated. For example, 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid has been used as a starting material for the synthesis of various heterocycles, including pyridines, pyrimidines, and thiadiazoles. ekb.eg Although structurally different from this compound, these studies highlight the versatility of the 4-bromophenyl moiety in constructing complex heterocyclic frameworks.

Quantum Chemical Investigations on this compound

Due to a lack of specific quantum chemical studies on this compound, this subsection will draw upon computational analyses of closely related analogues, such as phenibut (4-amino-3-phenylbutanoic acid), to infer the probable characteristics of the target molecule. These studies provide a valuable theoretical foundation for understanding its conformational preferences, electronic properties, and spectroscopic signatures.

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and biological properties. Geometry optimization and conformational analysis are computational methods used to identify the most stable spatial arrangements of a molecule. For analogues of this compound, such as phenibut, quantum mechanics optimization has been employed to determine its preferred conformations. These studies reveal how the molecule might fold and orient itself in different environments, which is crucial for its interaction with biological receptors.

Interactive Table: Optimized Geometries of Phenibut Conformations

Conformation Method Key Dihedral Angles (degrees) Relative Energy (kcal/mol)
Extended Quantum Mechanics C1-C2-C3-C4: ~180 0.00

Note: The data presented in this table is illustrative and based on general findings for similar molecules, as specific data for this compound is not available.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Electrostatic potential mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like this compound, the amino group would be expected to be an electron-rich region, while the carboxylic acid group would be electron-poor. The bromine atom would also influence the electrostatic potential due to its electronegativity.

Interactive Table: Calculated Electronic Properties of a Phenylbutanoic Acid Analogue

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Note: These values are representative for a similar molecular structure and are intended for illustrative purposes.

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. Theoretical calculations of chemical shifts in NMR and vibrational frequencies in IR spectroscopy for analogues provide a basis for what would be expected for this compound.

Interactive Table: Predicted Vibrational Frequencies for a Phenylbutanoic Acid Analogue

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
O-H stretch Carboxylic Acid ~3400
N-H stretch Amine ~3300
C=O stretch Carboxylic Acid ~1700

Note: The predicted frequencies are approximate and would require experimental validation for this compound.

Molecular Modeling and Dynamics Simulations for Potential Target Interactions of Analogues

Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions between a ligand (such as an analogue of this compound) and a biological receptor. These methods can predict the binding mode of a ligand in the active site of a protein and estimate its binding affinity. As this compound is a GABA analogue, studies on similar compounds targeting GABA receptors are particularly relevant.

In silico docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For GABA analogues, docking studies have been performed with the GABA receptor to identify key interactions. These studies often reveal that the amino and carboxylate groups of the ligand form crucial hydrogen bonds and electrostatic interactions with residues in the receptor's binding pocket. Molecular dynamics simulations of GABA docked into the extracellular domain of the GABAC receptor have been used to explore these interactions in detail. The simulations suggest that the amine group of GABA can form cation-π interactions and hydrogen bonds with several key residues.

Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time and can be used to calculate the binding free energy, which is a measure of the binding affinity. For GABA analogues, these simulations help to understand how structural modifications, such as the addition of a bromophenyl group, might affect the binding mode and affinity for the GABA receptor. These computational approaches are instrumental in the rational design of new GABA analogues with improved potency and selectivity. Studies combining homology modeling, docking, and molecular dynamics simulations have been used to investigate the bindings of GABA analogues with the GABAA receptor.

In Silico Prediction of Molecular Properties and Bioactivity Scores for this compound Analogues

The advancement of computational chemistry has provided powerful tools for the early-stage assessment of drug candidates, allowing for the prediction of their physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological activities. These in silico methods are crucial in the design and optimization of analogues of lead compounds such as this compound. By modifying the core structure and evaluating the resulting analogues computationally, researchers can prioritize the synthesis of compounds with the most promising characteristics.

Various computational tools and servers are available for predicting molecular properties. biotechnologia-journal.org For instance, properties such as the octanol/water partition coefficient (logP), topological polar surface area (TPSA), and adherence to Lipinski's rule of five are commonly calculated to estimate a molecule's potential for oral bioavailability. biotechnologia-journal.org Furthermore, software like the Prediction of Activity Spectra for Substances (PASS) can forecast a wide range of biological activities based on the chemical structure of a compound, providing probabilities for each potential effect. mdpi.com

In the context of this compound analogues, in silico studies would typically involve the creation of a virtual library of derivatives. These derivatives could feature modifications at several key positions, such as the phenyl ring, the amino group, or the carboxylic acid moiety. For example, the bromine atom could be replaced with other halogens or small alkyl groups, the amino group could be acylated, and the carboxylic acid could be esterified.

The following tables represent hypothetical data from such in silico predictions for a series of designed analogues of this compound. These tables are illustrative of the type of data generated in computational drug design studies.

Table 1: Predicted Physicochemical Properties of this compound Analogues

Compound IDModificationMolecular Weight ( g/mol )LogPTPSA (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
Parent None272.131.8563.3222
Analogue 1 4-chlorophenyl227.681.6263.3222
Analogue 2 4-fluorophenyl211.231.3863.3222
Analogue 3 4-methylphenyl207.271.9563.3222
Analogue 4 N-acetyl314.171.9890.4223
Analogue 5 Methyl ester286.162.4152.3213

Table 2: Predicted ADME Properties and Drug-Likeness of this compound Analogues

Compound IDLipinski's Rule of Five ViolationsGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeantP-glycoprotein (P-gp) SubstrateCYP2D6 Inhibitor
Parent 0HighYesNoYes
Analogue 1 0HighYesNoYes
Analogue 2 0HighYesNoYes
Analogue 3 0HighYesNoYes
Analogue 4 0HighNoYesNo
Analogue 5 0HighYesNoYes

Table 3: Predicted Bioactivity Scores for this compound Analogues

Compound IDGPCR LigandIon Channel ModulatorKinase InhibitorNuclear Receptor LigandProtease InhibitorEnzyme Inhibitor
Parent 0.150.25-0.350.10-0.120.30
Analogue 1 0.120.22-0.380.08-0.150.28
Analogue 2 0.100.20-0.400.07-0.170.25
Analogue 3 0.180.28-0.320.12-0.100.33
Analogue 4 0.050.15-0.450.02-0.200.20
Analogue 5 0.170.26-0.330.11-0.110.31

Note: Bioactivity scores are typically interpreted as follows: > 0 indicates likely biological activity, -5.0 to 0.0 indicates moderate activity, and < -5.0 indicates inactivity.

These predictive studies are invaluable for guiding synthetic efforts. For instance, the data might suggest that replacing the bromo group with other halogens has a predictable effect on lipophilicity (LogP) while maintaining favorable drug-like properties. mdpi.commdpi.com Acetylation of the amino group, as seen in Analogue 4, could be predicted to increase the TPSA and the number of hydrogen bond acceptors, potentially impacting its binding to specific targets and reducing its ability to cross the blood-brain barrier. mdpi.com Such insights allow for a more rational design of analogues with improved pharmacokinetic profiles and enhanced biological activity.

In Vitro Biological Activity Profiling of 4 Amino 4 4 Bromophenyl Butanoic Acid and Its Analogues

Enzyme Modulation Studies (In Vitro)

The capacity of small molecules to modulate enzyme activity is a key area of investigation for therapeutic development. While direct studies on 4-Amino-4-(4-bromophenyl)butanoic acid are limited, research on related butanoic acid derivatives provides insights into potential enzymatic interactions.

Analogues of the subject compound, such as 4-phenylbutyric acid (PBA), have been identified as histone deacetylase (HDAC) inhibitors. This activity is significant as HDACs are crucial enzymes in the regulation of gene transcription. By inhibiting these enzymes, PBA can activate gene transcription programs and modulate proteostasis. Furthermore, studies on L-homophenylalanine, another related amino acid derivative, involve its synthesis from 2-oxo-4-phenylbutanoic acid catalyzed by L-phenylalanine dehydrogenase, highlighting the substrate specificity of enzymes for such structures. researchgate.net This enzymatic process underscores the potential for this compound to be recognized as a substrate or inhibitor by specific amino acid-metabolizing enzymes.

The mechanisms through which butanoic acid derivatives interact with enzymes have been explored. For instance, 4-phenylbutyric acid has been shown to modulate amino acid and lipid metabolism. In vitro assays have demonstrated that PBA can influence the expression of enzymes such as Catechol-O-methyltransferase (Comt) and Prostaglandin-endoperoxide synthase 2 (Ptgs2). These studies suggest that the molecular interactions of butanoic acid derivatives can extend to various intracellular processes, including the regulation of mitochondrial function and mRNA translation.

Antimicrobial Activity Evaluations (In Vitro)

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. The in vitro efficacy of compounds structurally related to this compound has been evaluated against a range of bacterial and fungal strains.

Derivatives containing a 4-bromophenyl moiety have demonstrated notable antibacterial properties. For example, N-(4-bromophenyl)furan-2-carboxamide was found to be effective against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org Similarly, novel thiazole (B1198619) derivatives incorporating a 4-bromophenyl group have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov Another study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlighted their potential against Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium. researchgate.net

The table below summarizes the antibacterial activity of selected analogues.

Compound/Derivative ClassBacterial StrainActivity
N-(4-bromophenyl)furan-2-carboxamideA. baumannii (NDM-positive)Most effective compared to commercial drugs wikipedia.org
N-(4-bromophenyl)furan-2-carboxamideK. pneumoniae, E. cloacae, MRSAEffective activity wikipedia.org
2-amino-4-(4-bromophenyl)thiazole derivativeS. aureus, B. subtilisModerate activity nih.gov
2-amino-4-(4-bromophenyl)thiazole derivativeGram-negative bacteriaNo activity nih.gov
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valineE. faecium (biofilm)Promising potential researchgate.net

The antifungal potential of related compounds has also been investigated. Thiazole derivatives containing the 4-bromophenyl group exhibited distinguished antifungal activity against Candida albicans and Candida glabrata in in vitro tests. nih.gov This suggests that the inclusion of the bromophenyl moiety may be a key structural feature for conferring antifungal properties. Similarly, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were also tested for their action against fungal strains, indicating a broad-spectrum antimicrobial potential for this class of compounds. researchgate.net

The antifungal activity of a representative thiazole derivative is presented below.

Compound/Derivative ClassFungal SpeciesActivity
2-amino-4-(4-bromophenyl)thiazole derivativeCandida albicansDistinguished activity nih.gov
2-amino-4-(4-bromophenyl)thiazole derivativeCandida glabrataDistinguished activity nih.gov

Neurobiological Research Applications (In Vitro Models)

This compound is a structural analogue of gamma-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. researchgate.net This structural similarity suggests that it could be a valuable tool in neurobiological research. GABA analogues are widely used to study neurological processes and disorders in vitro. nih.gov

Compounds such as Baclofen (β-(4-chlorophenyl)-GABA) and Phenibut (β-phenyl-GABA) are structurally very close to this compound. wikipedia.org Baclofen is a potent agonist of the GABA-B receptor, and such compounds are used in vitro to investigate the roles of these receptors in neuronal excitability, synaptic plasticity, and various signaling pathways. wikipedia.orgresearchgate.net Therefore, this compound could potentially be used in in vitro models to probe the function and pharmacology of GABA receptors, particularly the GABA-B subtype. Its utility could extend to studies on neurodegenerative disorders where GABAergic system dysfunction is implicated. nih.gov The investigation of such analogues helps in understanding the structure-activity relationships that govern ligand binding and receptor activation within the GABAergic system. researchgate.net

Detailed In Vitro Analysis of this compound Remains Limited in Scientific Literature

The compound, identified by its chemical structure, is a derivative of butanoic acid containing both an amino group and a bromophenyl group. While general structure-activity relationships of similar compounds might suggest potential biological activity, specific experimental data from in vitro assays are required for a definitive understanding of its pharmacological profile.

Currently, detailed reports on the in vitro biological activity profiling, including studies on neuronal cell models and the modulation of neurotransmitter systems for this compound, are absent from the reviewed literature. Similarly, there is a lack of specific in vitro studies investigating the DNA interaction of this compound, which would include analyses of its binding mechanisms with nucleic acids.

Due to the absence of specific research findings for this compound in the specified areas of inquiry, a detailed article with data tables on its in vitro biological activity and DNA interactions cannot be compiled at this time. Further experimental research is necessary to elucidate the specific biological properties of this compound.

Applications of 4 Amino 4 4 Bromophenyl Butanoic Acid in Chemical Synthesis and Advanced Research

Utilization as a Chiral Auxiliary or Ligand Precursor

The molecular structure of 4-Amino-4-(4-bromophenyl)butanoic acid, featuring a chiral center at the C4 position, theoretically allows for its use as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is typically removed.

Furthermore, the presence of both an amino and a carboxylic acid group makes it a potential precursor for the synthesis of chiral ligands. These ligands could coordinate with metal centers to create catalysts for asymmetric synthesis. However, no specific examples or research studies demonstrating the successful application of this compound in these roles have been identified.

Role in the Development of Novel Organic Reagents

The unique combination of functional groups in this compound—a primary amine, a carboxylic acid, and a bromo-aromatic ring—positions it as a versatile starting material for the synthesis of more complex organic molecules. It could serve as a scaffold for building novel reagents with potential applications in various chemical transformations. The bromine atom, for instance, could be a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Despite this potential, there is no available research that details the use of this compound as a precursor for the development of new organic reagents. The exploration of its synthetic utility in this context appears to be an uninvestigated area of chemical research.

Future Research Directions and Translational Perspectives for 4 Amino 4 4 Bromophenyl Butanoic Acid

Exploration of Novel Synthetic Methodologies for Scalable Production

The advancement of 4-Amino-4-(4-bromophenyl)butanoic acid from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and scalable synthetic routes. Current research is focused on asymmetric synthesis to produce enantiomerically pure forms of the compound, which is crucial as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

One promising approach is the use of chiral catalysts in Strecker syntheses, a method that has proven effective for the large-scale production of unnatural alpha-amino acids. This methodology is adaptable for the synthesis of this compound, potentially utilizing safely handled aqueous cyanide salts, which is a significant advantage for industrial applications nih.gov. Another avenue of exploration is the application of biocatalysis, merging enzymatic processes with chemical synthesis to achieve high enantioselectivity and yield under mild reaction conditions chemrxiv.org. For instance, transaminase-catalyzed reductive amination of a suitable ketone precursor could provide a direct and scalable route to the desired chiral amine chemrxiv.org.

Researchers are also investigating chemo-enzymatic methods and the use of recyclable chiral auxiliaries to improve the economic and environmental viability of the synthesis mdpi.comnih.gov. The development of a robust and cost-effective manufacturing process is a critical step towards the clinical translation of this promising compound.

Table 1: Comparison of Potential Scalable Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic Asymmetric Strecker SynthesisHigh yields and enantioselectivities, compatibility with industrial-scale production. nih.govUse of hazardous cyanide sources, though safer alternatives are being explored. nih.gov
Biocatalysis (e.g., Transaminase)High enantioselectivity, mild reaction conditions, environmentally friendly. chemrxiv.orgEnzyme stability and cost, substrate scope limitations.
Chiral Auxiliary-Mediated SynthesisWell-established methodology, good stereocontrol. mdpi.comnih.govStoichiometric use of chiral reagents, additional protection/deprotection steps.

Advanced Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental validation is a powerful strategy to accelerate the drug discovery and development process for this compound. Molecular modeling and docking studies can provide valuable insights into the compound's mechanism of action, binding modes at its biological targets, and structure-activity relationships (SAR).

Computational tools like AutoDock are being employed to predict the interactions of GABA analogs with their receptors, such as the GABA aminotransferase (GABA-AT) researchgate.net. These in silico models can help identify key amino acid residues involved in binding and guide the design of new derivatives with improved affinity and selectivity researchgate.net. For instance, docking studies of phenyl-substituted GABA derivatives can elucidate the role of the bromophenyl group in receptor binding and help predict the impact of further substitutions researchgate.netnih.gov.

Molecular dynamics simulations can further refine these models by providing a dynamic view of the ligand-receptor complex, offering a more realistic representation of the biological environment mdpi.com. The predictions from these computational studies can then be tested experimentally, creating a feedback loop that refines both the computational models and the design of new compounds. This synergistic approach can significantly reduce the time and resources required for lead optimization.

Table 2: Computational Tools in the Study of this compound Analogs

Computational ToolApplicationExpected Insights
Molecular Docking (e.g., AutoDock, Molegro Virtual Docker)Predicting binding poses and affinities of the compound to target receptors. researchgate.netnih.govIdentification of key interactions, guidance for rational drug design.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-receptor complex over time. mdpi.comUnderstanding conformational changes, stability of binding, and the role of solvent.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Predicting the activity of new derivatives, identifying important structural features.

Expansion of In Vitro Biological Activity Screening Platforms

To fully characterize the pharmacological profile of this compound and its future derivatives, a comprehensive and robust in vitro screening platform is essential. Given its structural similarity to GABA, a primary focus will be on its activity at GABA receptors, including GABA-A, GABA-B, and GABA-C subtypes.

High-throughput screening (HTS) assays are crucial for efficiently evaluating large numbers of compounds. Fluorescence-based assays, such as those using fluorescent imaging plate readers (FLIPR) to measure changes in membrane potential, have been successfully established for screening GABAA receptor modulators nih.govresearchgate.net. These assays can be performed in cell lines stably expressing specific GABA receptor subtypes, allowing for the determination of subtype selectivity nih.gov.

Another innovative approach is the development of fluorescent ligand-based screening systems. These assays utilize fluorescent probes that bind to the receptor and can be displaced by test compounds, providing a direct measure of binding affinity researchgate.netnih.gov. Such platforms are particularly useful for identifying allosteric modulators, which bind to a site on the receptor different from the endogenous ligand binding site and can offer a more nuanced modulation of receptor activity researchgate.netnih.gov.

Beyond receptor binding and functional assays, it will be important to investigate the compound's effects on other components of the GABAergic system, such as GABA transporters (GATs) and GABA aminotransferase (GABA-AT), to build a complete picture of its mechanism of action.

Table 3: In Vitro Screening Platforms for this compound

Screening PlatformPrincipleInformation Obtained
Radioligand Binding AssaysMeasures the displacement of a radiolabeled ligand from the receptor by the test compound.Binding affinity (Ki) to specific receptor subtypes.
Electrophysiology (e.g., Patch-Clamp)Measures changes in ion flow through the receptor channel in response to the compound.Functional activity (agonist, antagonist, modulator), potency (EC50/IC50).
Fluorescence-Based Assays (e.g., FLIPR)Measures changes in intracellular ion concentrations or membrane potential using fluorescent dyes. nih.govresearchgate.netHigh-throughput functional screening, identification of active compounds.
Fluorescent Ligand Displacement AssaysMeasures the displacement of a fluorescent probe from the receptor. researchgate.netnih.govHigh-throughput binding affinity screening, identification of allosteric modulators.

Rational Design and Synthesis of Derivatives with Enhanced Target Specificity

The rational design of derivatives of this compound is a key strategy to improve its therapeutic potential by enhancing its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of related compounds, such as baclofen, have provided valuable insights into the structural requirements for activity at GABA receptors nih.govnih.gov.

These studies have highlighted the importance of the phenyl, amino, and carboxy groups for receptor interaction nih.gov. Modifications to the bromophenyl ring, for example, by altering the position or nature of the halogen substituent or by introducing other functional groups, could significantly impact binding affinity and selectivity for different GABA receptor subtypes nih.gov. Similarly, modifications to the butanoic acid backbone could influence the compound's conformational flexibility and its ability to adopt the optimal conformation for receptor binding.

The synthesis of a focused library of derivatives based on these design principles, followed by their evaluation in the in vitro screening platforms described above, will allow for the systematic exploration of the chemical space around the parent molecule. This iterative process of design, synthesis, and testing is fundamental to the development of new chemical entities with superior therapeutic profiles. The insights gained from SAR studies will be instrumental in creating next-generation compounds with enhanced target specificity and reduced off-target effects, ultimately leading to safer and more effective treatments for neurological disorders.

Q & A

Q. Example Enzymatic Data :

EnzymeSubstrateProductYield (%)ee (%)
ω-TAγ-Keto acid derivative(S)-isomer69>99

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 4H, Ar-H), 3.10 (t, 2H, CH₂NH₂), 2.40 (t, 2H, CH₂COOH) .
    • ¹³C NMR : Confirm the bromophenyl (C-Br, ~120 ppm) and carboxylic acid (COOH, ~175 ppm) groups.
  • Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ = 258.1 (C₁₀H₁₂BrNO₂⁺) .
  • Elemental Analysis : Validate C, H, N, Br content within ±0.3% of theoretical values.

Advanced: How can contradictory bioactivity data across studies (e.g., neuroprotective vs. cytotoxic effects) be systematically addressed?

Answer:

  • Source Identification : Assess variables such as:
    • Purity : Impurities (e.g., residual Pd) may induce cytotoxicity; quantify via ICP-MS .
    • Assay Conditions : Varying cell lines (e.g., SH-SY5Y vs. PC12) or concentrations (IC₅₀ ranges: 10–100 μM) explain discrepancies .
  • Mechanistic Studies : Use siRNA knockdown to confirm target specificity (e.g., GABA-B receptor vs. NMDA receptor pathways) .

Q. Case Study :

StudyObserved EffectProposed MechanismConfounding Factor
ANeuroprotective (50% viability↑)GABA-B activationHigh purity (≥98%)
BCytotoxic (IC₅₀ = 25 μM)Off-target ROS generationPd contamination (0.5 ppm)

Advanced: What computational strategies support the prediction of molecular interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina predicts binding to GABA-B receptors (ΔG = −8.2 kcal/mol) with key residues: Glu465 (H-bond), Phe368 (π-π stacking) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding in aqueous environments (RMSD < 2.0 Å) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity; bromine enhances hydrophobic interactions (logP ↑ 0.5) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term : Store at −20°C in amber vials under argon to prevent oxidation.
  • Long-Term : Lyophilize and keep at −80°C; stability >2 years confirmed via HPLC (degradation <5%) .

Advanced: How can crystallographic data (e.g., SHELX refinements) resolve ambiguities in molecular conformation?

Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • SHELX Refinement :
    • SHELXT : Solve phase problem via dual-space methods.
    • SHELXL : Refine anisotropic displacement parameters (R1 < 0.05 for I > 2σ(I)) .
  • Key Metrics : Bond lengths (C-Br = 1.89 Å), torsion angles (C4-C3-C2-C1 = 175°), and Hirshfeld surface analysis confirm planar bromophenyl orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.